Methyl (2-chloroethyl)methylphosphinate

Description

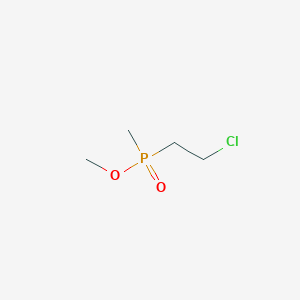

Methyl (2-chloroethyl)methylphosphinate is an organophosphorus compound characterized by a phosphinate core (P=O) with a methyl group and a 2-chloroethyl substituent. Organophosphorus compounds with chloroalkyl substituents are notable for their reactivity and applications in flame retardants, pesticides, and chemical warfare agents .

Properties

CAS No. |

62516-56-7 |

|---|---|

Molecular Formula |

C4H10ClO2P |

Molecular Weight |

156.55 g/mol |

IUPAC Name |

1-chloro-2-[methoxy(methyl)phosphoryl]ethane |

InChI |

InChI=1S/C4H10ClO2P/c1-7-8(2,6)4-3-5/h3-4H2,1-2H3 |

InChI Key |

ILAODXUNDOQCFB-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2-chloroethyl)methylphosphinate can be synthesized through the phosphorylation of 2-chloroethyl methyl ether with various secondary diarylphosphines . The reaction typically involves the use of a base such as lithium phospholanide in the presence of butyllithium (BuLi) to facilitate the formation of the phosphinate ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the reaction of 2-chloroethyl methyl ether with a suitable phosphorus-containing reagent under controlled conditions to yield the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-chloroethyl)methylphosphinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted phosphinates with various functional groups replacing the chlorine atom.

Oxidation Reactions: Products include phosphine oxides and other oxidized phosphorus compounds.

Reduction Reactions: Products include reduced phosphine derivatives.

Scientific Research Applications

Methyl (2-chloroethyl)methylphosphinate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2-chloroethyl)methylphosphinate involves its interaction with molecular targets, leading to various biochemical effects. For example, it can terminate signal transduction at the neuromuscular junction by rapid hydrolysis of acetylcholine released into the synaptic cleft . This action is mediated through its interaction with acetylcholinesterase, leading to the inhibition of neurotransmission.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular data for methyl (2-chloroethyl)methylphosphinate and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Key Substituents |

|---|---|---|---|---|

| Ethyl (chloromethyl)methylphosphinate | C₄H₁₀ClO₂P | 156.55 | 110838-42-1 | Chloromethyl, ethyl ester |

| Methyl dichlorophosphite | CH₃Cl₂OP | 132.91 | 3279-26-3 | Dichloro, methoxy phosphite |

| Tris(2-chloroethyl) phosphate (TCEP) | C₆H₁₂Cl₃O₄P | 285.49 | 115-96-8 | Three 2-chloroethyl groups |

| Ethyl (cyanomethyl)methylphosphinate | C₅H₁₀NO₂P | 163.11 | 112927-49-8 | Cyanomethyl, ethyl ester |

Key Observations :

- Ethyl (chloromethyl)methylphosphinate shares a phosphinate backbone but differs in substituents (chloromethyl vs. 2-chloroethyl) and ester group (ethyl vs. methyl). Its molecular weight (156.55) is lower than TCEP (285.49) due to fewer chloroalkyl groups .

- Methyl dichlorophosphite (CAS 3279-26-3) is a phosphite ester with higher chlorine content (Cl₂) and lower molecular weight (132.91), making it more reactive in hydrolysis and nucleophilic substitution .

- TCEP (CAS 115-96-8) has three 2-chloroethyl groups, contributing to its high flammability and environmental persistence .

Physicochemical Properties

Critical properties from experimental and computational studies are compared below:

Key Findings :

- TCEP exhibits low volatility (Henry's Law constant: 1.2 × 10⁻⁹ atm·m³/mol) and environmental persistence, raising concerns about bioaccumulation .

- Methyl dichlorophosphite ’s high density (1.376 g/mL) and reactivity suggest utility as a phosphitylating agent in organic synthesis .

- Ethyl (chloromethyl)methylphosphinate lacks direct flammability data but shares hydrolytic instability with other phosphinates due to the P=O and Cl bond polarization .

Toxicity and Regulatory Status

| Compound | Toxicity Profile | Regulatory Classification |

|---|---|---|

| TCEP | Carcinogenic (IARC 2B), reprotoxic | EPA Risk Evaluation (2020) |

| Ethyl (chloromethyl)methylphosphinate | Neurotoxic (predicted) | Not regulated |

| Methyl dichlorophosphite | Corrosive, acute inhalation hazard | EU REACH Annex XVII |

Insights :

- TCEP is classified as a carcinogen and reproductive toxin, driving stringent EPA regulations .

- Methyl dichlorophosphite’s corrosivity necessitates specialized handling, as noted in EU chemical safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.